3-Amino-6-fluoro-2-hydroxybenzoic acid
Description
3-Amino-6-fluoro-2-hydroxybenzoic acid is a fluorinated benzoic acid derivative with a unique substitution pattern: an amino group (-NH₂) at position 3, a hydroxyl group (-OH) at position 2, and a fluorine atom (-F) at position 6.
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
3-amino-6-fluoro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,9H2,(H,11,12) |
InChI Key |
ZEPVZBZWZMGRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 6-fluoro-2-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: Employing reducing agents such as iron powder and hydrochloric acid to convert the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic hydrogenation for the reduction step, which offers better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: Formation of 3-Amino-6-fluoro-2-oxo-benzoic acid.
Reduction: Formation of 3-Amino-6-fluoro-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-fluoro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability through electronic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their substituent positions are summarized below:
*Calculated molecular weight: ~187.12 g/mol (C: 44.9%, H: 2.7%, F: 10.1%, N: 7.5%, O: 25.7%).
Key Physicochemical Properties
- Acidity: The hydroxyl group at position 2 in the target compound enhances acidity compared to analogs lacking -OH (e.g., 6-amino-2-chloro-3-fluorobenzoic acid with Cl instead of OH) .
- Solubility: The amino and hydroxyl groups promote water solubility via hydrogen bonding, whereas trifluorinated analogs (e.g., 3-amino-2,5,6-trifluorobenzoic acid) exhibit increased lipophilicity .
- Stability : Fluorine’s electronegativity stabilizes the aromatic ring against electrophilic substitution, but the hydroxyl group may render the target compound susceptible to oxidation compared to fully halogenated analogs .
Biological Activity
3-Amino-6-fluoro-2-hydroxybenzoic acid (AFHBA) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of AFHBA, including its mechanisms of action, applications in medicine, and comparative analysis with similar compounds.
Chemical Structure and Properties
AFHBA is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom on a benzoic acid core. This combination allows for diverse chemical reactivity and biological interactions. The molecular formula is C7H6FNO3, with a molar mass of approximately 175.13 g/mol.
The biological activity of AFHBA can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This makes AFHBA a candidate for developing enzyme inhibitors.
- Binding Affinity : The fluorine atom enhances the compound's binding affinity and stability through electronic effects, which may lead to improved therapeutic efficacy.
Antimicrobial Properties
AFHBA has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several bacterial strains have been documented, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
Research indicates that AFHBA exhibits anti-inflammatory properties by modulating cytokine production. In cellular assays, AFHBA has been shown to reduce the expression of pro-inflammatory markers such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
Antioxidant Activity
AFHBA demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS tests.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of AFHBA on biofilm-forming bacteria. Results showed that AFHBA reduced biofilm formation by over 50% at sub-MIC concentrations, highlighting its potential in treating biofilm-associated infections.
- Anti-inflammatory Mechanism : In another study, AFHBA was administered to mice models of acute inflammation. Histological analysis revealed a significant reduction in inflammatory cell infiltration in tissues treated with AFHBA compared to controls.
Comparative Analysis with Similar Compounds
AFHBA shares structural similarities with other hydroxybenzoic acid derivatives but stands out due to its unique combination of functional groups:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-6-fluorobenzoic acid | Lacks hydroxyl group | Moderate antimicrobial activity |
| 3-Amino-2-hydroxybenzoic acid | Lacks fluorine atom | Strong anti-inflammatory properties |
| 6-Fluoro-2-hydroxybenzoic acid | Lacks amino group | Limited enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
